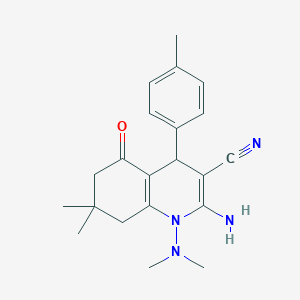

2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Beschreibung

2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline backbone

Eigenschaften

Molekularformel |

C21H26N4O |

|---|---|

Molekulargewicht |

350.5 g/mol |

IUPAC-Name |

2-amino-1-(dimethylamino)-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C21H26N4O/c1-13-6-8-14(9-7-13)18-15(12-22)20(23)25(24(4)5)16-10-21(2,3)11-17(26)19(16)18/h6-9,18H,10-11,23H2,1-5H3 |

InChI-Schlüssel |

DSKRNVOZFJNKMV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N(C)C)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and further functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters like temperature, pH, and reactant concentrations ensures consistent quality and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-1-(Dimethylamino)-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.

Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoff an das Molekül addieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittelwahl und Reaktionszeit werden so angepasst, dass die gewünschte Transformation erreicht wird.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Chinolinderivaten mit zusätzlichen Sauerstofffunktionalitäten führen, während die Reduktion zu gesättigten Analoga führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-1-(Dimethylamino)-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitril beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Ziele binden und deren Aktivität modulieren, wodurch bestimmte biochemische Wege ausgelöst werden. Detaillierte Studien sind erforderlich, um die genauen molekularen Wechselwirkungen und beteiligten Wege aufzuklären.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinolinderivate: Verbindungen mit einem ähnlichen Chinolin-Grundgerüst, aber unterschiedlichen Substituenten.

Aminoquinoline: Verbindungen mit Aminogruppen, die an den Chinolinring gebunden sind.

Einzigartigkeit

2-Amino-1-(Dimethylamino)-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitril ist einzigartig aufgrund seiner spezifischen Kombination aus funktionellen Gruppen und strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.